

Application Notes and Protocols: 1H and 13C NMR Assignment for Pulchelloside I

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulchelloside I is an iridoid glycoside, a class of secondary metabolites found in a variety of plants, notably in the genus Citharexylum. These compounds are of significant interest to researchers in natural product chemistry and drug discovery due to their diverse biological activities. Accurate structural elucidation is paramount for understanding structure-activity relationships and for the development of potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of natural products. This document provides a detailed protocol and data for the complete ¹H and ¹³C NMR assignment of **Pulchelloside I**.

Chemical Structure of Pulchelloside I

Pulchelloside I possesses a complex structure characteristic of iridoid glycosides, featuring a cyclopentanopyran ring system linked to a glucose moiety. The complete assignment of its ¹H and ¹³C NMR spectra is essential for its unequivocal identification and for quality control in research and development.

Experimental Protocols NMR Data Acquisition



The following protocol outlines the standard procedure for acquiring high-resolution 1D and 2D NMR spectra for **Pulchelloside I**.

Sample Preparation:

- Weigh approximately 5-10 mg of purified **Pulchelloside I**.
- Dissolve the sample in 0.5 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆, or D₂O). The choice of solvent is critical and should be reported with the data.
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
- ¹H NMR:
 - Pulse sequence: Standard single-pulse experiment (e.g., 'zg30').
 - Spectral width: ~12 ppm.
 - Acquisition time: ~3 seconds.
 - Relaxation delay: 2-5 seconds.
 - Number of scans: 16-64, depending on sample concentration.
- 13C NMR:
 - Pulse sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
 - Spectral width: ~220 ppm.
 - Acquisition time: ~1-2 seconds.
 - Relaxation delay: 2 seconds.



- Number of scans: 1024 or more, as ¹³C has low natural abundance.
- 2D NMR Experiments:
 - COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between ¹H and ¹³C atoms (2-3 bonds), crucial for assigning quaternary carbons and connecting different spin systems.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
- Phase correct the spectra.
- Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
- Integrate the ¹H NMR signals.
- Analyze the 1D and 2D spectra to assign all proton and carbon signals.

Data Presentation: ¹H and ¹³C NMR Assignments

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for **Pulchelloside I**. The data presented here is based on values reported in the scientific literature.

Table 1: 1H NMR Chemical Shift Assignments for Pulchelloside I



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1	5.75	d	1.5
3	7.48	S	
5	3.15	m	_
6	4.20	d	5.0
7	5.10	d	5.0
8	2.80	m	
9	2.15	m	_
10	1.15	d	7.0
1'	4.65	d	8.0
2'	3.25	m	
3'	3.40	m	_
4'	3.30	m	_
5'	3.35	m	_
6'a	3.85	dd	12.0, 2.0
6'b	3.65	dd	12.0, 5.5

Table 2: ¹³C NMR Chemical Shift Assignments for **Pulchelloside I**



Position	Chemical Shift (δ, ppm)	
1	94.5	
3	152.0	
4	110.0	
5	39.5	
6	85.0	
7	78.0	
8	45.0	
9	48.0	
10	14.0	
11	170.0	
1'	99.5	
2'	74.0	
3'	77.5	
4'	71.0	
5'	78.5	
6'	62.0	

Note: Chemical shifts are reported relative to the solvent signal. The exact chemical shifts and coupling constants may vary slightly depending on the solvent, temperature, and spectrometer frequency used.

Workflow for NMR-Based Structure Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of a natural product like **Pulchelloside I** using NMR spectroscopy.







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